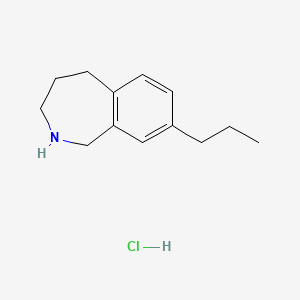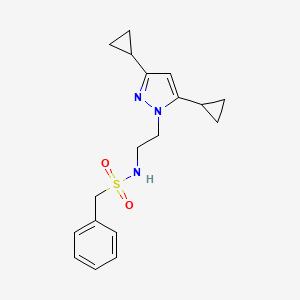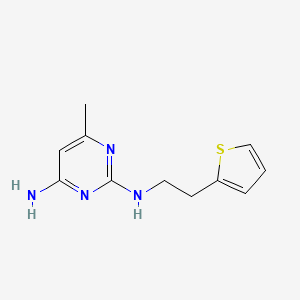
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride” is a chemical compound. It is used in the preparation of the main band impurity of Varenicline , a nicotinic α4β2 acetylcholine receptor partial agonist .
Synthesis Analysis
The synthesis of benzazepine derivatives has been summarized in various literature . A solution of the benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Molecular Structure Analysis
The molecular formula of 2,3,4,5-tetrahydro-1H-2-benzazepine is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
The benzoxazonine in acetonitrile heated at reflux led to slow isomerisation via a [1,3] shift to yield the benzoxazepine .Physical And Chemical Properties Analysis
The density of 2,3,4,5-tetrahydro-1H-2-benzazepine is 1.0±0.1 g/cm3 . The boiling point is 248.6±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.6±3.0 kJ/mol . The flash point is 107.1±14.2 °C .Aplicaciones Científicas De Investigación
Dopaminergic and Neurological Studies
Dopaminergic Activity
This compound shows potential in dopaminergic studies. Research indicates substituted benzazepines like 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines demonstrate dopaminergic activity, impacting both central and peripheral dopamine receptors. These studies, conducted on rats and dogs, provide preliminary evidence of dopaminergic activity, which is significant for understanding neurological disorders (Pfeiffer et al., 1982).
Role in Modulating Receptors
Analogous compounds, such as SKF83959, have shown to be potent allosteric modulators of the sigma-1 receptor, indicating a potential role in various D1 receptor–independent effects like neuroprotection and promoting spontaneous glutamate release (Guo et al., 2013).
Receptor Interaction Studies
Studies on similar benzazepine derivatives indicate high affinity at D1 dopamine receptors, suggesting their utility in exploring dopaminergic functions, potentially applicable to disorders like Parkinson's disease (Neumeyer et al., 1991).
Chemical Synthesis and Pharmacology
Synthesis of Analogous Compounds
Research into the practical synthesis of related benzazepine derivatives, like CCR5 antagonists, reveals methodologies relevant to synthesizing and modifying 8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. This is crucial for developing new pharmaceutical compounds (Ikemoto et al., 2005).
Pharmacological Effects and Agonism
The compound's structure and activity relationship with dopamine D1 receptors provide insights into its potential pharmacological effects. This knowledge is essential for developing drugs targeting specific neurological pathways (Iorio et al., 1986).
Synthesis of Related Benzazepines
Research on the synthesis of related benzazepines, like lorcaserin, offers insights into the conformational state and potential efficacy in drug development. Such studies help understand how modifications in the chemical structure can affect pharmacological properties (Trigo-Mourino et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as ivabradine and Varenicline target the HCN channel and the nicotinic α4β2 acetylcholine receptor respectively. These targets play crucial roles in heart rate regulation and nicotine addiction treatment respectively .
Mode of Action
Ivabradine, a similar compound, acts by selectively inhibiting the “funny” channel pacemaker current (if) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .
Biochemical Pathways
Related compounds like ivabradine affect the pacemaker current in the heart, which is part of the cardiac conduction system .
Result of Action
Similar compounds like ivabradine result in a lower heart rate, which allows more blood to flow to the myocardium .
Propiedades
IUPAC Name |
8-propyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-4-11-6-7-12-5-3-8-14-10-13(12)9-11;/h6-7,9,14H,2-5,8,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWJGXJXJDWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(CCCNC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)


![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)
![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)